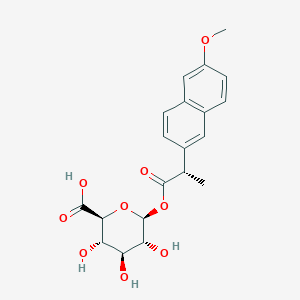

Naproxen glucuronide

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIELLXTVJOKM-ODXKUVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962092 | |

| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41945-43-1 | |

| Record name | Naproxen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41945-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naproxen glucuronide, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2P2M6J3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Naproxen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway responsible for the synthesis of naproxen (B1676952) glucuronide, a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. The document details the enzymatic processes, presents key quantitative data, outlines experimental protocols for its in vitro study, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction to Naproxen Metabolism

Naproxen is extensively metabolized in the liver prior to excretion. The primary routes of metabolism are O-demethylation to form 6-O-desmethylnaproxen and direct glucuronidation of the carboxylic acid group to form an acyl glucuronide.[1] The formation of naproxen acyl glucuronide is the principal pathway for naproxen's elimination, accounting for a significant portion of its total clearance.[2] This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2] Understanding the specifics of this pathway, including the key enzymes involved and their kinetics, is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.

The Naproxen Glucuronidation Pathway

The synthesis of naproxen glucuronide involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the carboxylic acid moiety of naproxen. This reaction is catalyzed by various UGT enzymes.

Key Enzymes Involved

The primary enzyme responsible for the high-affinity glucuronidation of naproxen in the human liver is UGT2B7 .[3][4][5] Several other UGT isoforms have also been shown to catalyze this reaction, generally with lower affinity. These include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10.[2][3] While UGT2B7 is the main contributor at therapeutic concentrations, the other isoforms may play a role at higher concentrations, contributing to a biphasic kinetic profile observed in human liver microsomes.[2][3]

The metabolism of naproxen also involves demethylation to desmethylnaproxen (B1198181), a reaction mediated by cytochrome P450 enzymes CYP1A2 and CYP2C9.[2][4] This metabolite can then undergo glucuronidation at both its phenolic and acyl groups, a reaction catalyzed by several UGTs including UGT1A1, UGT1A7, UGT1A9, and UGT1A10 for both positions, and UGT1A3, UGT1A6, and UGT2B7 for the acyl glucuronide only.[2][3]

Signaling Pathway Diagram

Caption: Metabolic pathway of naproxen.

Quantitative Data on Naproxen Glucuronidation

The kinetics of naproxen glucuronidation have been characterized in human liver microsomes (HLM) and with recombinant UGT enzymes. The reaction in HLMs typically follows biphasic kinetics, indicating the involvement of both high- and low-affinity enzymes.[3]

| System | Kinetic Model | Apparent Km (μM) | Apparent Vmax (pmol/min/mg) | Reference |

| Human Liver Microsomes (High-affinity) | Michaelis-Menten | 29 ± 13 | Not explicitly stated | [3] |

| Human Liver Microsomes (Low-affinity) | Michaelis-Menten | 473 ± 108 | Not explicitly stated | [3] |

| Recombinant UGT2B7 | Michaelis-Menten | 72 | Not explicitly stated | [3] |

| Recombinant UGT1A6 | Hill Equation | S50: 2557 ± 1624 | 47 ± 10 | [2] |

Experimental Protocols

The following sections describe generalized methodologies for the in vitro synthesis and analysis of this compound.

In Vitro Naproxen Glucuronidation using Human Liver Microsomes

This protocol is designed to determine the kinetics of naproxen glucuronidation in a pooled human liver microsomal system.

Materials:

-

Pooled human liver microsomes (HLM)

-

Naproxen

-

UDPGA (uridine 5'-diphosphoglucuronic acid), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (for HPLC mobile phase)

-

Ice

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, and HLM.

-

Pre-warm the master mix at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add varying concentrations of naproxen (dissolved in a suitable solvent like methanol, ensuring final solvent concentration is low, e.g., <1%) to the pre-warmed master mix.

-

Initiate the enzymatic reaction by adding a saturating concentration of UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring linearity of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC with UV or mass spectrometric detection to quantify the formation of this compound.

-

A standard curve for the metabolite is required for absolute quantification. If an authentic standard is unavailable, quantification can be based on the disappearance of the parent drug or by using a standard curve of the parent drug, though this provides apparent values.[2]

-

Experimental Workflow Diagram

Caption: Workflow for in vitro naproxen glucuronidation.

Conclusion

The glucuronidation of naproxen is a well-characterized metabolic pathway, with UGT2B7 playing the predominant role in its high-affinity conversion to naproxen acyl glucuronide. A number of other UGT isoforms also contribute, leading to complex kinetic profiles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in drug metabolism and development, facilitating further studies into the factors that may influence naproxen's disposition and potential for adverse effects. A thorough understanding of this pathway is essential for the continued safe and effective use of this important NSAID.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to Naproxen Glucuronide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. This process results in the formation of naproxen glucuronide, a significant metabolite that plays a crucial role in the drug's pharmacokinetic profile and elimination. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its metabolic pathway, to support further research and development in this area.

Chemical Structure and Identification

Naproxen is metabolized to its 1-O-acyl glucuronide. The chemical structure of (S)-Naproxen-β-D-glucuronide is depicted below.

Chemical Formula: C₂₀H₂₂O₉[1][2][3]

Molecular Weight: 406.38 g/mol [2]

IUPAC Name: (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(2S)-2-(6-methoxy-2-naphthalenyl)propanoyl]oxy]oxane-2-carboxylic acid[1]

CAS Number: 41945-43-1 (for the (S)-isomer)

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of naproxen and its glucuronide metabolite is provided in the table below. This data is essential for understanding the behavior of the compound in biological systems and for the development of analytical methods.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₂₀H₂₂O₉ | [1][2][3] |

| Molecular Weight | 406.38 g/mol | [2] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 406.12638228 g/mol | [1] |

| Monoisotopic Mass | 406.12638228 g/mol | [1] |

| Topological Polar Surface Area | 143 Ų | [1] |

| Heavy Atom Count | 29 | [1] |

| Naproxen (Parent Drug) | ||

| Molecular Formula | C₁₄H₁₄O₃ | [4][5] |

| Molecular Weight | 230.26 g/mol | [4] |

| Melting Point | 152-155 °C | [4][6] |

| Bioavailability | 95% (oral) | [4] |

| Protein Binding | >99% | [4] |

| Elimination Half-life | 12-17 hours | [4] |

| Metabolism | Hepatic (CYP1A2, CYP2C9) | [4] |

| Excretion | Primarily renal | [4] |

Metabolic Pathway of Naproxen

Naproxen is extensively metabolized in the liver. The primary metabolic pathways are O-demethylation to 6-O-desmethylnaproxen and glucuronidation of the carboxylic acid group to form naproxen acyl glucuronide. The desmethyl metabolite can also undergo glucuronidation. The key enzymes involved in the demethylation are Cytochrome P450 isoenzymes CYP2C9 and CYP1A2. The glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7.

Experimental Protocols

Chemo-enzymatic Synthesis of (S)-Naproxen 1-β-O-acyl Glucuronide

This protocol is adapted from a method described for the synthesis of 1-β-O-acyl glucuronides of several NSAIDs.

Materials:

-

(S)-Naproxen

-

Cesium carbonate (Cs₂CO₃)

-

Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate

-

N,N-Dimethylformamide (DMF)

-

Lipase AS Amano (LAS)

-

Esterase from porcine liver (PLE)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

t-Butanol (t-BuOH)

-

Sodium citrate (B86180) buffer (25 mM, pH 5.0 and 5.5)

-

Sodium phosphate (B84403) buffer (25 mM, pH 6.0)

-

Amberlite XAD-4 resin

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Cesium Salt of (S)-Naproxen:

-

Dissolve (S)-Naproxen in methanol.

-

Add an equimolar amount of aqueous cesium carbonate solution.

-

Evaporate the solvent to dryness to obtain the cesium salt of (S)-naproxen.

-

-

Synthesis of Protected (S)-Naproxen Glucuronide:

-

Dissolve the cesium salt of (S)-naproxen and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain methyl (S)-naproxen-2,3,4-tri-O-acetyl-1-β-O-acyl glucuronide.

-

-

Enzymatic Deacetylation:

-

Dissolve the protected this compound in 2-methoxyethanol.

-

Add this solution to a 25 mM sodium citrate and phosphate buffer (pH 5.5).

-

Add Lipase AS Amano (LAS) and stir the mixture at 40°C for 2 hours.

-

Monitor the reaction by HPLC.

-

Filter the reaction mixture and purify the product using an Amberlite XAD-4 column to yield the methyl ester of (S)-naproxen 1-β-O-acyl glucuronide.

-

-

Enzymatic Hydrolysis of the Methyl Ester:

-

Dissolve the methyl ester of (S)-naproxen 1-β-O-acyl glucuronide in t-BuOH.

-

Pour the solution into a 25 mM sodium citrate buffer (pH 5.0).

-

Add esterase from porcine liver (PLE) and incubate at 40°C for 4 hours.

-

Monitor the reaction by HPLC.

-

Acidify the reaction mixture to pH ~3 with HCl and filter to isolate the final product, (S)-naproxen 1-β-O-acyl glucuronide.

-

HPLC Method for the Determination of Naproxen and its Metabolites in Human Plasma

This protocol provides a general framework for the analysis of naproxen and its glucuronide metabolite in biological matrices. Method optimization and validation are crucial for specific applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile). A typical starting point is a ratio of 65:35 (v/v) buffer to acetonitrile.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

Sample Preparation (Plasma):

-

To 0.5 mL of plasma, add an internal standard.

-

Add 0.5 mL of phosphoric acid to release protein-bound drug.[7]

-

Vortex the sample for 5 seconds.[7]

-

Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane, 2:3 v/v).[7]

-

Vortex for 2 minutes and then centrifuge at 3,000 x g for 3 minutes.[7]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

-

Reconstitute the residue in 1.0 mL of the mobile phase.[7]

-

Inject a 10 µL aliquot into the HPLC system.[7]

Calibration Curve:

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of naproxen and this compound.

-

Process these standards using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Forced Degradation Study for Stability Assessment

This protocol outlines the conditions for stress testing to evaluate the stability of this compound and the specificity of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample or a solution to heat (e.g., 105°C) for 5 hours.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a defined period.

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

After the specified incubation period, neutralize the acidic and basic samples.

-

Analyze the stressed samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and identify any major degradation products.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical considerations for this compound. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical development. The visualization of the metabolic pathway offers a clear understanding of the biotransformation of naproxen. Further investigation into the pharmacological activity and potential toxicity of this compound and its isomers is warranted to fully elucidate its role in the overall therapeutic and safety profile of naproxen.

References

- 1. Naproxen O-glucuronide | C20H22O9 | CID 54484412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Naproxen - Wikipedia [en.wikipedia.org]

- 5. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Naproxen (HMDB0001923) [hmdb.ca]

- 7. academic.oup.com [academic.oup.com]

in vitro formation of naproxen glucuronide

An In-Depth Technical Guide to the In Vitro Formation of Naproxen (B1676952) Glucuronide

Introduction

Naproxen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used for its analgesic and antipyretic properties.[1][2] Its elimination from the body is primarily mediated by metabolic processes, with glucuronidation being a critical pathway.[1][3] Naproxen is metabolized through two main routes: O-demethylation via cytochrome P450 enzymes (CYP2C9 and CYP1A2) and direct conjugation of its carboxylic acid group with glucuronic acid to form an acyl glucuronide.[1][4] This acyl glucuronide is the major metabolite.[5]

The formation of naproxen acyl glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[6][7] Understanding the specifics of this in vitro reaction, including the enzymes involved, reaction kinetics, and appropriate experimental conditions, is crucial for drug development professionals and researchers studying drug metabolism, drug-drug interactions, and pharmacokinetics. This guide provides a comprehensive technical overview of the .

Enzymology of Naproxen Glucuronidation

The conjugation of naproxen is facilitated by multiple UGT isoforms, exhibiting complex kinetics in human liver microsomes (HLMs).

Primary Enzyme: UGT2B7

Contributing UGT Isoforms

While UGT2B7 is the main contributor, several other UGT isoforms can also catalyze naproxen glucuronidation, likely accounting for the low-affinity component of the reaction observed in HLMs.[6] These isoforms include:

-

UGT1A1

-

UGT1A3

-

UGT1A6

-

UGT1A7

-

UGT1A8

-

UGT1A9

-

UGT1A10

Among these, UGT1A6 and UGT1A9 exhibit Kₘ or S₅₀ values that are of a similar order of magnitude to the low-affinity component seen in liver microsome studies.[6] In contrast, isoforms UGT1A4, 2B4, 2B15, and 2B17 show no significant activity towards naproxen.[6]

Species-Specific Differences

It is important to note that species differences exist. For instance, recombinant rat UGT1A1 conjugates (R)-naproxen at a rate over 17 times higher than its (S)-enantiomer, whereas the human UGT1A1 orthologue conjugates both enantiomers at equal rates.[9]

Metabolic Pathway and Enzyme Contribution

The enzymatic conjugation of naproxen involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of naproxen.

Caption: Metabolic pathway of naproxen to its acyl glucuronide.

Quantitative Data and Reaction Kinetics

The glucuronidation of naproxen in HLMs characteristically follows biphasic kinetics, indicating the involvement of at least two distinct enzyme activities: a high-affinity, low-capacity component and a low-affinity, high-capacity component.[3][6]

Table 1: Kinetic Parameters of S-Naproxen Acyl Glucuronidation in Human Liver Microsomes

| Parameter | High-Affinity Component | Low-Affinity Component |

| Apparent Kₘ (μM) | 29 ± 13 | 473 ± 108 |

| Apparent Vₘₐₓ (pmol/min/mg) | 258 ± 73 | 609 ± 137 |

| Apparent Intrinsic Clearance (Vₘₐₓ/Kₘ) (μl/min/mg) | 9.1 ± 3.9 | 1.3 ± 0.5 |

| Data derived from studies using pooled human liver microsomes. Rates of formation and Vₘₐₓ values are considered 'apparent' as they were determined by referencing a standard curve for naproxen, not its glucuronide conjugate.[6] |

Table 2: Kinetic Parameters of S-Naproxen Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Kinetic Model | Kₘ or S₅₀ (μM) | Vₘₐₓ (pmol/min/mg) | Hill Coefficient (n) |

| UGT2B7 | Michaelis-Menten | 72 ± 0.1 | 33 ± 0.1 | N/A |

| UGT1A6 | Michaelis-Menten | 855 ± 22 | 264 ± 2 | N/A |

| UGT1A3 | Michaelis-Menten | 4375 ± 6 | 49 ± 0.1 | N/A |

| UGT1A9 | Hill Equation | 1036 ± 56 | 30 ± 1 | 0.82 ± 0.02 |

| UGT1A10 | Substrate Inhibition | 350 ± 33 (Kₘ) | 176 ± 8 | N/A |

| Data obtained from incubations with recombinant UGTs expressed in HEK293 cell lysates.[6] |

Experimental Protocols

Precise and consistent experimental design is essential for studying in vitro glucuronidation. The following are detailed protocols for assessing naproxen glucuronide formation.

Protocol: Naproxen Glucuronidation Assay in Human Liver Microsomes (HLMs)

Objective: To determine the kinetic parameters of this compound formation in HLMs.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

S-Naproxen

-

UDPGA (Uridine 5'-diphosphoglucuronic acid trisodium (B8492382) salt)

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), cold

-

Internal Standard (e.g., Ketoprofen)[10]

Procedure:

-

Microsome Activation: On ice, dilute HLMs to the desired concentration in phosphate buffer. Add alamethicin to a final concentration of 50 µg/mg of microsomal protein.[11][12] Incubate on ice for 15-30 minutes to ensure permeabilization of the microsomal membrane.[11][13]

-

Prepare Incubation Mixtures: In a microcentrifuge tube, prepare the reaction mixture (total volume of 0.5 mL) containing:

-

Pre-incubation: Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes.[6]

-

Initiate Reaction: Start the reaction by adding UDPGA to a final concentration of 5 mM.[6]

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 40-60 minutes). This time should be within the linear range of product formation, which should be established in preliminary experiments.[6]

-

Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile, containing an internal standard.[14]

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.

Protocol: Naproxen Glucuronidation Assay with Recombinant UGTs

Objective: To identify specific UGT isoforms involved in naproxen metabolism and determine their kinetics.

Procedure: This protocol is similar to the HLM assay with the following key modifications:

-

Enzyme Source: Use cell lysates containing individual recombinant human UGTs (e.g., from HEK293 cells).

-

Incubation Volume: A smaller total volume is often used (e.g., 0.2 mL).[6]

-

Protein Concentration: Adjust protein concentration as needed (e.g., 0.3 mg of HEK293 cell lysate protein).[6]

-

Incubation Time: A typical incubation time is 40 minutes.[6]

Standard Experimental Workflow

The process for conducting an in vitro naproxen glucuronidation assay follows a standardized workflow from preparation to analysis.

Caption: Standard workflow for in vitro naproxen glucuronidation assays.

Analytical Methodologies

Accurate quantification of this compound is essential for kinetic analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

-

Technique: Reversed-phase HPLC with UV detection.[3][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[7][15]

-

Detection: UV detection is typically set at 225 nm or 230 nm.[6][16]

-

Separation: Under typical conditions, the retention time for naproxen acyl glucuronide is significantly shorter (e.g., 2.4 min) than for the parent naproxen (e.g., 11.2 min) due to its increased polarity.[6]

-

Quantification: A standard curve is necessary for quantification. Notably, the authentic standard for naproxen acyl glucuronide can be hygroscopic and unstable.[6] Therefore, it is common practice to construct a standard curve using the parent naproxen and report the formation of the glucuronide as 'apparent' rates.[6] Alternatively, the amount of conjugate can be determined by measuring the parent drug after hydrolysis with β-glucuronidase.[17]

Conclusion

The in vitro formation of naproxen acyl glucuronide is a well-characterized process primarily driven by the high-affinity activity of UGT2B7, with contributions from several other UGT isoforms at higher substrate concentrations. The reaction follows biphasic kinetics in human liver microsomes. Reproducible and accurate assessment of this metabolic pathway requires carefully controlled experimental conditions, including appropriate enzyme activation, cofactor concentration, and incubation time, coupled with a validated analytical method such as HPLC-UV or LC-MS/MS. The protocols and data presented in this guide provide a robust framework for researchers and scientists in the field of drug development to investigate the glucuronidation of naproxen and other carboxylate-containing drugs.

References

- 1. wjpmr.com [wjpmr.com]

- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of naproxen and its metabolite O-desmethylnaproxen with their acyl glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical reactivity of the naproxen acyl glucuronide and the naproxen coenzyme A thioester towards bionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective glucuronidation of (R)- and (S)-naproxen by recombinant rat phenol UDP-glucuronosyltransferase (UGT1A1) and its human orthologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. [Fluorometric method for the determination of naproxen and demethylnaproxen in serum and urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism and Excretion of Naproxen Glucuronide in Humans

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is widely used for its analgesic and anti-inflammatory properties.[1][2] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[1][3] The elimination and clearance of naproxen from the human body are predominantly governed by metabolic processes, with glucuronidation being the principal pathway.[4][5] Understanding the intricacies of naproxen's metabolism, particularly the formation and subsequent excretion of its acyl glucuronide conjugate, is critical for assessing its pharmacokinetic profile, potential drug-drug interactions, and toxicological implications. This guide provides a detailed overview of the metabolic pathways, enzymatic kinetics, excretion patterns, and analytical methodologies related to naproxen glucuronide in humans.

Metabolic Pathways of Naproxen

In humans, naproxen undergoes two primary metabolic transformations: O-demethylation and direct acyl glucuronidation.[1][4][6]

-

O-Demethylation: A smaller portion of naproxen is metabolized to 6-O-desmethylnaproxen (DNAP). This reaction is mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2.[4][7][8] The resulting desmethylnaproxen (B1198181) metabolite can then be further conjugated with glucuronic acid to form both acyl and phenolic glucuronides.[4][7]

-

Acyl Glucuronidation: The principal route of naproxen elimination, accounting for approximately 60% of its total clearance, is the direct conjugation of its carboxylic acid group with glucuronic acid.[4] This reaction forms naproxen-β-1-O-acyl glucuronide (NAG).[6] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[4][9]

Less than 1% of the administered naproxen dose is excreted unchanged in the urine.[10][11]

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. ClinPGx [clinpgx.org]

- 8. wjpmr.com [wjpmr.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Naproxen and Its Glucuronide Metabolite

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. A significant portion of orally administered naproxen is metabolized in the liver to its major metabolite, naproxen-1-β-O-acyl-glucuronide. While often considered an inactive metabolite for systemic anti-inflammatory and analgesic effects, recent research highlights the crucial role of naproxen glucuronide in the context of enterohepatic circulation and its contribution to the gastrointestinal (GI) toxicity of the parent drug. This technical guide provides a comprehensive comparison of the biological activities of naproxen and this compound, focusing on their anti-inflammatory, analgesic, and GI effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available data, experimental methodologies, and relevant signaling pathways.

Introduction

Naproxen is a non-selective COX inhibitor, effectively reducing the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Following oral administration, naproxen is extensively metabolized, with a major pathway being glucuronidation to form naproxen acyl glucuronide.[3][4] This glucuronide conjugate is then excreted in bile and urine. While glucuronidation is typically a detoxification pathway that facilitates drug elimination, the case of naproxen and other NSAIDs is more complex. The enterohepatic circulation of the glucuronide metabolite and its subsequent hydrolysis back to the active naproxen in the lower gastrointestinal tract by bacterial β-glucuronidases are now understood to be significant contributors to NSAID-induced enteropathy.[4][5] This guide will delve into the available scientific literature to compare the intrinsic biological activities of naproxen and its glucuronide metabolite.

Comparative Pharmacokinetics

A clear understanding of the pharmacokinetic profiles of naproxen and its glucuronide is essential to contextualize their biological activities.

| Parameter | Naproxen | Naproxen Acyl Glucuronide | Reference |

| Absorption | Rapid and complete after oral administration. | Formed in the liver from naproxen. | [6] |

| Metabolism | Extensively metabolized in the liver, primarily to 6-O-desmethylnaproxen and their respective glucuronide conjugates. | Major metabolite of naproxen; can undergo hydrolysis back to naproxen. | [3][4] |

| Elimination Half-life | 12-17 hours. | Shorter than naproxen; rapidly hydrolyzed in vivo. | [1] |

| Excretion | Primarily in urine as metabolites. | Excreted in bile and urine. | [3] |

Comparative Biological Activity

Anti-inflammatory Activity

Naproxen's anti-inflammatory effects are primarily mediated through the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis at the site of inflammation. Limited direct evidence is available on the intrinsic anti-inflammatory activity of this compound. However, the prevailing understanding is that its contribution to systemic anti-inflammatory effects is minimal, and any observed activity is likely due to its in vivo hydrolysis back to the parent naproxen.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-2/COX-1) | Reference |

| Naproxen | 35.48 µM (ex vivo) | 64.62 µM (ex vivo) | 1.82 | [7] |

| This compound | Data not available | Data not available | Data not available |

Note: IC50 values can vary depending on the assay conditions. The provided values are from an ex vivo human whole blood assay.

Analgesic Activity

Similar to its anti-inflammatory action, the analgesic properties of naproxen are a direct result of COX inhibition and the subsequent reduction in prostaglandin production, which sensitize nociceptors. There is a lack of direct comparative studies on the analgesic potency of this compound. It is presumed that the glucuronide itself possesses little to no analgesic activity and that any observed effect would be attributable to its conversion back to naproxen. A study on naproxen derivatives showed that esterification of the carboxylic acid group can influence analgesic activity, suggesting that modification at this site, as in glucuronidation, is critical for its pharmacological effect.[8]

Gastrointestinal Toxicity

The gastrointestinal side effects of naproxen, including gastric ulceration and enteropathy, are a major clinical concern. While the inhibition of gastric COX-1 by systemic naproxen contributes to gastropathy, a significant portion of the lower GI toxicity is now attributed to the enterohepatic circulation of this compound.

Biliary excretion of this compound leads to high concentrations of the metabolite in the small intestine. Here, bacterial β-glucuronidases hydrolyze the glucuronide back to naproxen, leading to high topical concentrations of the active drug, which can cause direct mucosal injury.[4][5] Studies have shown that inhibition of these bacterial enzymes can significantly reduce NSAID-induced enteropathy.[5]

Table 2: Ulcerogenic Potential

| Compound | Gastric Ulceration | Small Intestinal Ulceration | Mechanism | Reference |

| Naproxen | Yes | Yes | Systemic COX-1 inhibition; Topical irritation. | [9][10] |

| This compound | Minimal (direct) | Indirectly contributes via hydrolysis to naproxen. | Enterohepatic circulation and deconjugation by gut microbiota. | [4][5] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Methodology:

-

The test compound (naproxen or this compound) at various concentrations is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped after a defined period.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS/MS.

-

The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard in vivo model to assess acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Methodology:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups (naproxen and this compound at various doses).

-

The test compounds are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male Swiss albino mice.

-

Methodology:

-

Animals are divided into control, standard (e.g., aspirin), and test groups (naproxen and this compound at various doses).

-

The test compounds are administered orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

-

The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.

-

NSAID-Induced Gastric Ulcer Model in Rats

This model assesses the potential of a compound to cause gastric damage.

-

Animals: Male Wistar rats.

-

Methodology:

-

Animals are fasted for 24 hours with free access to water.

-

The test compounds (naproxen and this compound) are administered orally at ulcerogenic doses.

-

After a specific period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and examined for the presence of ulcers and lesions.

-

The severity of gastric damage is scored based on the number and size of the ulcers (ulcer index).

-

Signaling Pathways and Experimental Workflows

Caption: Metabolism and Enterohepatic Circulation of Naproxen.

Caption: Naproxen's Inhibition of the Prostaglandin Synthesis Pathway.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Gastrointestinal effects of nonsteroidal anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 10. Model-based prediction of the acute and long-term safety profile of naproxen in rats - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Properties of Naproxen Glucuronide Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule primarily marketed as the S-(+)-enantiomer, which is responsible for its therapeutic activity. The R-(-)-enantiomer is considered to be of lower activity and potentially contributes to adverse effects. The metabolism of naproxen in humans is extensive, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), leads to the formation of acyl glucuronides. Due to the chiral nature of naproxen, this conjugation results in the formation of two diastereomeric glucuronides: (S)-naproxen-1-β-O-acyl glucuronide and (R)-naproxen-1-β-O-acyl glucuronide. These diastereomers exhibit distinct biochemical and pharmacokinetic properties, a phenomenon known as stereoselectivity. This technical guide provides an in-depth overview of the stereoselective properties of naproxen glucuronide diastereomers, focusing on their formation, disposition, and analytical separation.

Stereoselective Glucuronidation of Naproxen

The formation of this compound diastereomers is a stereoselective process, primarily governed by the substrate specificity of UGT enzymes.

Key Enzyme Involvement:

The primary enzyme responsible for the glucuronidation of S-naproxen in the human liver is UGT2B7 .[1][2] Studies with human liver microsomes have shown that the glucuronidation of S-naproxen follows biphasic kinetics, suggesting the involvement of both high- and low-affinity enzymes, with UGT2B7 being the high-affinity component.[1] In contrast, the human UGT1A1 enzyme has been shown to conjugate both R- and S-naproxen at approximately equal rates, indicating a lack of stereoselectivity for this particular isoform.[3]

Kinetic Parameters:

The stereoselectivity in the formation of naproxen glucuronides is quantitatively reflected in their enzyme kinetic parameters. While detailed kinetic data for R-naproxen glucuronidation by human UGT2B7 is limited in the available literature, the kinetics for the therapeutically dominant S-enantiomer are well-characterized.

Table 1: Kinetic Parameters for S-Naproxen Glucuronidation by Human Liver Microsomes and Recombinant UGT2B7

| Enzyme Source | Kinetic Model | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km; μL/min/mg) |

| Human Liver Microsomes (High Affinity) | Michaelis-Menten | 29 ± 13[1] | Not Reported | Not Reported |

| Human Liver Microsomes (Low Affinity) | Michaelis-Menten | 473 ± 108[1] | Not Reported | Not Reported |

| Recombinant Human UGT2B7 | Michaelis-Menten | 72[1] | 33 ± 0.1[1] | 0.46 |

Note: Vmax and intrinsic clearance for human liver microsomes were not explicitly provided in the cited source.

Stereoselective Disposition of this compound Diastereomers

The stereoselective properties of this compound diastereomers extend beyond their formation to their disposition in the body, including plasma protein binding, stability, and excretion.

Plasma Protein Binding and Stability:

The two diastereomers exhibit differences in their binding to plasma proteins and their chemical stability. In human plasma, the R-naproxen glucuronide (R-NAP-G) has been found to be more stable than the S-naproxen glucuronide (S-NAP-G).[4] Conversely, in a protein-free buffer solution, R-NAP-G is less stable than its S-diastereomer.[4] Both diastereomers show considerable, and stereoselective, affinity for human serum albumin (HSA).[4] A significant finding is the higher irreversible binding of R-NAP-G to HSA and plasma proteins compared to S-NAP-G, which may have toxicological implications.[4]

Pharmacokinetics and Excretion:

Following oral administration of naproxen in humans, a significant portion of the dose is recovered in the urine as this compound. While specific quantitative data for the individual R- and S-diastereomers in human plasma and urine are not extensively detailed in the reviewed literature, studies in rats have demonstrated a faster hydrolysis of R-naproxen glucuronide back to the parent drug compared to the S-diastereomer.[5] This leads to a larger plasma area under the curve (AUC) ratio of naproxen to its glucuronide for the R-enantiomer.[5]

Table 2: Urinary Excretion of Naproxen and its Metabolites in Humans After a Single Oral Dose

| Compound | Percentage of Dose Recovered in Urine |

| Naproxen Acyl Glucuronide | 50.8 ± 7.3[6] |

| Isomerized this compound | 6.5 ± 2.0[6] |

| O-desmethylnaproxen Acyl Glucuronide | 14.3 ± 3.4[6] |

| Isomerized O-desmethylthis compound | 5.5 ± 1.3[6] |

| Unchanged Naproxen | < 1[6] |

| O-desmethylnaproxen | < 1[6] |

Note: The data represents the total amount of each glucuronide and does not differentiate between the R- and S-diastereomers.

Experimental Protocols

1. In Vitro Glucuronidation of Naproxen using Human Liver Microsomes

This protocol is adapted from a study investigating S-naproxen glucuronidation.[1]

-

Materials:

-

Pooled human liver microsomes

-

(R)- or (S)-Naproxen

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

HPLC system with UV or mass spectrometric detection

-

-

Procedure:

-

Prepare a stock solution of naproxen in a suitable solvent (e.g., methanol).

-

Activate human liver microsomes by pre-incubating them with alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15 minutes.

-

Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl2, activated microsomes, and varying concentrations of the naproxen enantiomer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the this compound diastereomer using a validated HPLC method.

-

2. HPLC Separation of this compound Diastereomers

-

Chromatographic System:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral column (e.g., a polysaccharide-based column such as Chiralpak or Chiralcel).

-

-

Mobile Phase (Example):

-

A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) with a controlled pH. The exact composition and gradient will require optimization.

-

-

General Procedure:

-

Sample Preparation: Plasma or urine samples would likely require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove proteins and other interfering substances and to concentrate the analytes.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is mandatory.

-

Mobile Phase: The composition will need to be optimized to achieve baseline separation of the two diastereomers. Isocratic or gradient elution may be used.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled temperature is crucial for reproducible chiral separations.

-

Detection: UV detection at a wavelength where naproxen and its glucuronides absorb (e.g., around 230 nm) or mass spectrometry for higher sensitivity and specificity.

-

-

Method Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

-

Visualizations

Metabolic Pathway of Naproxen

Caption: Metabolic pathway of naproxen showing Phase I and Phase II reactions.

Experimental Workflow for In Vitro Glucuronidation Assay

References

- 1. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human renal cortical and medullary UDP-glucuronosyltransferases (UGTs): immunohistochemical localization of UGT2B7 and UGT1A enzymes and kinetic characterization of S-naproxen glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective binding properties of this compound diastereomers to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

Naproxen Glucuronide: An Examination of its Role as a Putative Non-Selective COX Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the characteristics of naproxen (B1676952) glucuronide, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. While naproxen is a well-documented non-selective inhibitor of cyclooxygenase (COX) enzymes, the direct inhibitory activity of its glucuronidated form is less clearly defined in publicly available literature. This document will synthesize the existing data on naproxen, outline the methodologies for assessing COX inhibition, and provide a framework for the further investigation of naproxen glucuronide's pharmacological profile.

Introduction: Naproxen and its Metabolism

Naproxen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] The non-selective nature of naproxen's inhibition is central to both its therapeutic efficacy and its potential for gastrointestinal side effects, which are primarily associated with the inhibition of the constitutively expressed COX-1.[1][4]

Quantitative Data on COX Inhibition by Naproxen

While direct inhibitory data for this compound is scarce, numerous studies have quantified the COX-1 and COX-2 inhibitory activity of the parent compound, naproxen. The reported half-maximal inhibitory concentrations (IC50) vary depending on the specific assay conditions. A summary of these findings is presented below.

| Compound | Target | IC50 Value (µM) | Assay Type | Reference |

| (S)-Naproxen | COX-1 | 0.6 - 4.8 | Human recombinant enzyme | [10] |

| (S)-Naproxen | COX-2 | 2.0 - 28.4 | Human recombinant enzyme | [10] |

| Naproxen | COX-1 | 8.7 | Cell-based assay | [11] |

| Naproxen | COX-2 | 5.2 | Cell-based assay | [11] |

| Naproxen | COX-1 | 8.72 | Cell-based assay | [12] |

| Naproxen | COX-2 | 5.15 | Cell-based assay | [12] |

| Naproxen | oCOX-1 | 0.34 | Purified ovine enzyme | [13] |

| Naproxen | mCOX-2 | 0.18 | Purified murine enzyme | [13] |

| Naproxen | COX-1 | 35.48 | Ex vivo (human whole blood) | [14] |

| Naproxen | COX-2 | 64.62 | Ex vivo (human whole blood) | [14] |

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

To definitively determine the COX inhibitory activity of this compound, a standardized in vitro assay is required. The following protocol provides a detailed methodology for a colorimetric or fluorescent-based COX inhibitor screening assay.[15][16][17]

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2.

Materials:

-

Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme (co-factor).

-

L-epinephrine or other suitable co-factor.[15]

-

Arachidonic acid (substrate).

-

Colorimetric or fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP)).

-

Test compound (this compound) and reference inhibitors (e.g., naproxen, celecoxib).

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

-

2.0 M HCl or saturated stannous chloride solution for reaction termination.[15][18]

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dissolve the test compound and reference inhibitors in DMSO to create stock solutions.

-

Perform serial dilutions of the stock solutions with assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to prevent enzyme inhibition.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (Control): Add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and the test compound or a reference inhibitor at various concentrations.

-

Background Wells: Add assay buffer and heme (no enzyme).

-

It is recommended to perform all assays in at least triplicate.

-

-

Pre-incubation:

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.

-

-

Reaction Initiation:

-

Add the colorimetric or fluorescent substrate to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells (final concentration typically around 5-10 µM).[15]

-

-

Measurement:

-

Immediately measure the absorbance or fluorescence using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

-

-

Reaction Termination (for endpoint assays):

-

After a set time (e.g., 2 minutes), terminate the reaction by adding a stopping reagent like 2.0 M HCl.[15]

-

-

Data Analysis:

-

Subtract the background reading from the readings of the control and inhibitor wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of COX inhibition and the process of its evaluation, the following diagrams are provided.

Caption: Arachidonic acid cascade and the role of COX-1 and COX-2.

Caption: General workflow for determining COX inhibitory activity.

Conclusion and Future Directions

For a comprehensive understanding of naproxen's in vivo mechanism of action, it is crucial to determine the pharmacological activity of its major metabolites. The experimental protocol detailed in this guide provides a robust framework for quantifying the COX-1 and COX-2 inhibitory potential of this compound. Such studies would clarify whether this compound contributes to the therapeutic and/or adverse effects of naproxen or if it is simply an inactive metabolite. This information is vital for drug development professionals seeking to design safer and more effective anti-inflammatory agents.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 4. medcentral.com [medcentral.com]

- 5. wjpmr.com [wjpmr.com]

- 6. Chemical reactivity of the naproxen acyl glucuronide and the naproxen coenzyme A thioester towards bionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Disposition of naproxen, naproxen acyl glucuronide and its rearrangement isomers in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-naproxen-beta-1-O-acyl glucuronide degradation kinetic studies by stopped-flow high-performance liquid chromatography-1H NMR and high-performance liquid chromatography-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of UDP-Glucuronosyltransferases in Naproxen Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), is primarily eliminated from the body through metabolic conversion into more water-soluble compounds, a critical step being glucuronidation. This process, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, involves the covalent linkage of glucuronic acid to naproxen, facilitating its excretion. This technical guide provides a comprehensive overview of the UGT isoforms involved in naproxen glucuronidation, their kinetic properties, and the experimental methodologies used to characterize this important metabolic pathway. Understanding the nuances of naproxen glucuronidation is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of this common therapeutic agent.

Introduction to Naproxen Metabolism

Naproxen is primarily metabolized in the liver. The main metabolic pathway is the formation of naproxen acyl glucuronide.[1] Additionally, naproxen can be O-demethylated, a reaction catalyzed by cytochrome P450 enzymes CYP2C9 and CYP1A2, to form desmethylnaproxen (B1198181).[1] This metabolite can then also undergo glucuronidation.[1] The focus of this guide is the direct glucuronidation of naproxen, which is the principal route of its elimination.[2]

UDP-Glucuronosyltransferase Isoforms in Naproxen Glucuronidation

The glucuronidation of naproxen is a complex process involving multiple UGT isoforms. However, one isoform plays a predominant role, particularly in the liver.

Primary UGT Isoform: UGT2B7

Contributing UGT Isoforms

While UGT2B7 is the primary catalyst, several other UGT isoforms have been shown to glucuronidate naproxen, albeit with lower affinity. These include:

-

UGT1A Family: UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 can all metabolize naproxen.[2][3] Among the hepatically expressed UGT1A isoforms, UGT1A6 and UGT1A9 show notable activity, but their affinity for naproxen is considerably lower than that of UGT2B7.[3] The gastrointestinally expressed UGT1A7, UGT1A8, and UGT1A10 also demonstrate the capacity to glucuronidate naproxen, which may contribute to its first-pass metabolism.[3]

It is important to note that isoforms UGT1A4, UGT2B4, UGT2B15, and UGT2B17 have been shown to be inactive towards naproxen.[3]

Kinetics of Naproxen Glucuronidation

The glucuronidation of naproxen in human liver microsomes exhibits biphasic kinetics, which is characteristic of the involvement of at least two enzymes with different affinities for the substrate.[2][3] This is consistent with the roles of a high-affinity enzyme (UGT2B7) and one or more low-affinity enzymes (from the UGT1A family).[3]

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for naproxen glucuronidation in human liver microsomes and by individual recombinant UGT isoforms.

Table 1: Kinetic Parameters of Naproxen Acyl Glucuronidation in Human Liver Microsomes [2][3]

| Kinetic Model Component | Mean Apparent Km (μM) | Mean Apparent Vmax (pmol/min/mg) | Mean Apparent Intrinsic Clearance (Vmax/Km) (μl/min/mg) |

| High-Affinity | 29 ± 13 | 251 ± 69 | 9.1 ± 3.9 |

| Low-Affinity | 473 ± 108 | 582 ± 166 | 1.3 ± 0.5 |

Table 2: Kinetic Parameters of Naproxen Acyl Glucuronidation by Recombinant Human UGT Isoforms [3]

| UGT Isoform | Apparent Km (μM) | Apparent Vmax (pmol/min/mg) | Kinetic Model |

| UGT2B7 | 72 | 104 | Michaelis-Menten |

| UGT1A3 | 639 | 100 | Michaelis-Menten |

| UGT1A6 | 467 | 256 | Michaelis-Menten |

| UGT1A9 | S50 = 387 | 106 | Negative Cooperativity |

| UGT1A10 | Km = 166 | 114 | Substrate Inhibition |

Note: S50 represents the substrate concentration at half-maximal velocity for enzymes exhibiting non-Michaelis-Menten kinetics.

Experimental Protocols

The characterization of naproxen glucuronidation relies on well-defined in vitro experimental systems.

In Vitro Naproxen Glucuronidation Assay using Human Liver Microsomes

This protocol is adapted from studies characterizing naproxen glucuronidation kinetics in human liver microsomes.[3]

4.1.1. Materials

-

Human Liver Microsomes (HLMs)

-

Naproxen

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Formic acid

-

High-performance liquid chromatography (HPLC) system with UV detection

4.1.2. Microsome Activation

-

Thaw human liver microsomes on ice.

-

Activate the microsomes by incubating with alamethicin (50 µg/mg microsomal protein) on ice for 30 minutes.[3]

4.1.3. Incubation

-

Prepare incubation mixtures in a total volume of 0.5 mL.[3]

-

Each incubation should contain:

-

Include blank incubations without UDPGA and without HLMs as negative controls.[3]

-

Pre-incubate the mixtures for 5 minutes at 37°C.[3]

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.[3]

-

Incubate for a predetermined time (e.g., 60 minutes), ensuring linearity of product formation.[3]

4.1.4. Reaction Termination and Sample Preparation

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for HPLC analysis.

4.1.5. HPLC Analysis

-

Analyze the formation of naproxen acyl glucuronide using a suitable HPLC method.[3]

-

A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the eluent at a wavelength appropriate for naproxen and its glucuronide (e.g., 230 nm).

-

Quantify the amount of naproxen glucuronide formed by comparing the peak area to a standard curve.

Glucuronidation Assay with Recombinant UGTs

This protocol is based on the screening of a panel of recombinant UGTs for their activity towards naproxen.[3]

4.2.1. Recombinant UGT Expression

-

Express individual human UGT cDNAs (e.g., UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT1A10, UGT2B7) in a suitable cell line, such as human embryonic kidney (HEK293) cells.[3]

-

Harvest the cells and prepare cell lysates or microsomal fractions containing the expressed UGTs.

4.2.2. Incubation and Analysis

-

The incubation conditions are similar to those for HLMs, with the recombinant UGT preparation replacing the HLMs.

-

Screen the activity of each recombinant UGT at one or two fixed concentrations of naproxen (e.g., 100 µM and 1000 µM).[3]

-

For UGTs showing significant activity, perform kinetic studies with a range of naproxen concentrations to determine Km and Vmax values.

-

The analysis of this compound is performed using HPLC as described for the HLM assay.

Visualizations

Naproxen Metabolic Pathway

Caption: Metabolic pathways of naproxen.

Experimental Workflow for UGT Activity Screening

Caption: In vitro UGT activity screening workflow.

Regulation of UGTs Involved in Naproxen Glucuronidation

The expression and activity of UGT enzymes are subject to regulation by various factors, which can contribute to inter-individual differences in drug metabolism. While specific regulatory mechanisms for the UGTs involved in naproxen glucuronidation are not fully elucidated, general regulatory pathways for UGTs include:

-

Genetic Polymorphisms: Variations in the UGT genes can lead to altered enzyme expression or function.

-

Transcriptional Regulation: Nuclear receptors such as PXR and CAR can regulate the transcription of UGT genes.

-

Post-transcriptional Regulation: MicroRNAs (miRNAs) have been shown to regulate the expression of several UGTs, including those in the UGT1A family and UGT2B7, by binding to their messenger RNA and affecting their stability or translation.[4]

-

Epigenetic Modifications: DNA methylation and histone modifications can also influence UGT gene expression.[5]

Further research is needed to delineate the specific regulatory networks governing the expression of UGT2B7 and the UGT1A isoforms involved in naproxen metabolism.

Conclusion

The glucuronidation of naproxen is a crucial metabolic pathway for its elimination, with UGT2B7 playing the primary role as the high-affinity enzyme in the liver. A number of UGT1A isoforms also contribute to this process, but with lower affinity. The biphasic kinetics of naproxen glucuronidation in human liver microsomes reflect this dual-enzyme system. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intricacies of naproxen metabolism and its clinical implications. A thorough understanding of the UGTs involved in naproxen glucuronidation is essential for optimizing its therapeutic use and minimizing the risk of adverse drug reactions.

References

- 1. ClinPGx [clinpgx.org]

- 2. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of human UDP-glycosyltransferase (UGT) genes by miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Pharmacokinetics of Naproxen and its Glucuronide Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of naproxen (B1676952) and its primary metabolite, naproxen glucuronide. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. This document delves into the absorption, distribution, metabolism, and excretion of naproxen, with a specific focus on the role and characteristics of its glucuronide conjugate.

Introduction

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It exerts its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] The clinical efficacy and safety profile of naproxen are intrinsically linked to its pharmacokinetic properties and the biotransformation pathways it undergoes. A thorough understanding of these processes, particularly the formation and fate of its major metabolite, this compound, is critical for optimizing therapeutic regimens and minimizing adverse effects.

Pharmacokinetic Profile

The pharmacokinetic profile of naproxen is characterized by rapid and complete absorption, high plasma protein binding, extensive hepatic metabolism, and renal excretion of its metabolites.[2][3]

Absorption

Following oral administration, naproxen is rapidly and completely absorbed from the gastrointestinal tract.[2][3] The sodium salt of naproxen is absorbed more rapidly than the free acid form, leading to a quicker onset of action.[3] Peak plasma concentrations (Cmax) of naproxen are typically reached within 2 to 4 hours, while the sodium salt can achieve this in 1 to 2 hours. Food may delay the rate of absorption but does not significantly affect the overall extent of absorption.[3]

Distribution

Naproxen is extensively bound to plasma albumin, with over 99% of the drug being protein-bound at therapeutic concentrations.[1][3] This high degree of protein binding results in a relatively small volume of distribution. At doses exceeding 500 mg per day, the plasma protein binding becomes saturated, leading to a less than proportional increase in total plasma naproxen concentrations.[1] However, the concentration of unbound, pharmacologically active naproxen continues to increase proportionally with the dose.[1]

Metabolism

Naproxen is extensively metabolized in the liver, primarily through two main pathways: O-demethylation and acyl glucuronidation.[4]

-

Phase I Metabolism: A minor portion of naproxen undergoes O-demethylation by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9, to form 6-O-desmethylnaproxen.[3][5]

-

Phase II Metabolism: The predominant metabolic pathway for both naproxen and its Phase I metabolite, 6-O-desmethylnaproxen, is conjugation with glucuronic acid (glucuronidation).[4] Naproxen is directly conjugated to form naproxen acyl glucuronide.[3] 6-O-desmethylnaproxen can undergo glucuronidation at both the acyl and phenolic positions.[3] The UDP-glucuronosyltransferase (UGT) enzymes involved in naproxen's acyl glucuronidation include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7.[3] Phenolic glucuronidation of 6-O-desmethylnaproxen is catalyzed by UGT1A1, UGT1A7, UGT1A9, and UGT1A10.[3]

Excretion